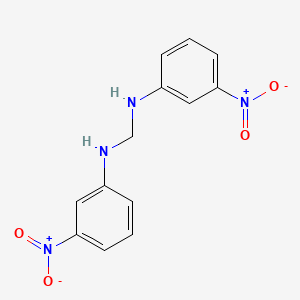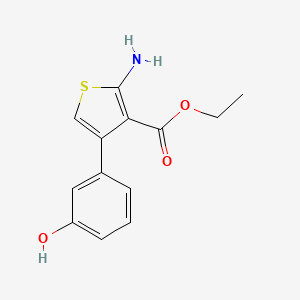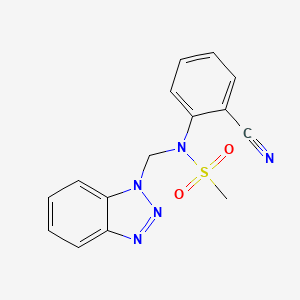![molecular formula C20H16Br2 B15076124 1,3-bis[2-(bromomethyl)phenyl]benzene CAS No. 22058-37-3](/img/structure/B15076124.png)
1,3-bis[2-(bromomethyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[2-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C20H16Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups, forming the bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-bis[2-(bromomethyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development and as a precursor for biologically active compounds.
Chemical Research: It is used in studies related to reaction mechanisms and the development of new synthetic methodologies
Mecanismo De Acción
The mechanism of action of 1,3-bis[2-(bromomethyl)phenyl]benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are influenced by the nature of the substituents and the reaction environment .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1,3,5-Tris(bromomethyl)benzene: A compound with three bromomethyl groups attached to the benzene ring.
1,3-Bis(bromomethyl)benzene: A compound with two bromomethyl groups attached to the benzene ring at the 1 and 3 positions
Uniqueness
1,3-bis[2-(bromomethyl)phenyl]benzene is unique due to the presence of two bromomethyl groups on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
22058-37-3 |
|---|---|
Fórmula molecular |
C20H16Br2 |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
1,3-bis[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-6-1-3-10-19(17)15-8-5-9-16(12-15)20-11-4-2-7-18(20)14-22/h1-12H,13-14H2 |
Clave InChI |
GDUCIQRQVAVZCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)C2=CC(=CC=C2)C3=CC=CC=C3CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
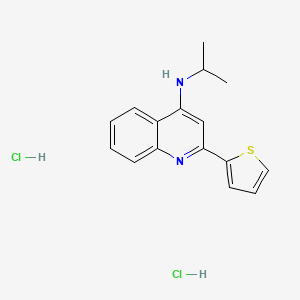
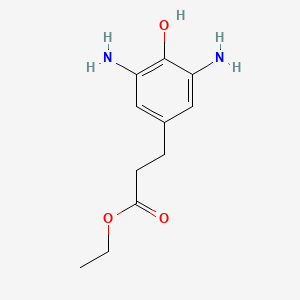
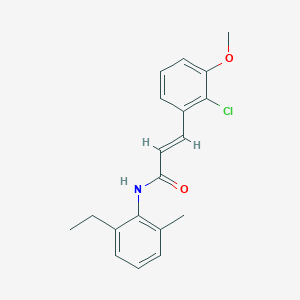

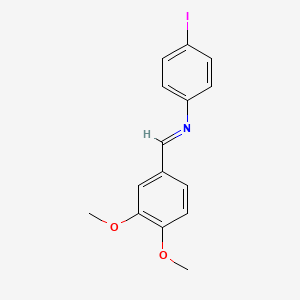

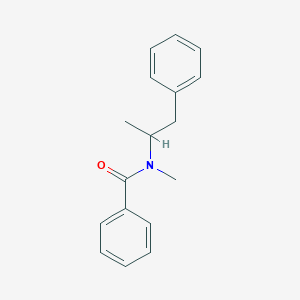
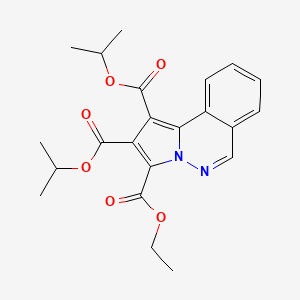
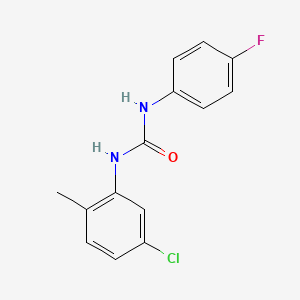
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
